molecular formula C7H11N3O B2866153 (3S,4R)-4-Imidazol-1-yloxolan-3-amine CAS No. 2287248-38-6

(3S,4R)-4-Imidazol-1-yloxolan-3-amine

Cat. No.: B2866153
CAS No.: 2287248-38-6
M. Wt: 153.185
InChI Key: MAOXUUQESAOWJS-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Imidazol-1-yloxolan-3-amine is a chiral chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . Its structure features an imidazole ring, a five-membered aromatic heterocycle with significant importance in medicinal chemistry, linked to an oxolane (tetrahydrofuran) ring system . The imidazole moiety is a privileged structure in drug discovery due to its ability to act as a ligand in coordination chemistry and to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor . This functionality is a critical component of the amino acid histidine and is found in the active sites of many enzymes . The specific stereochemistry of the compound, denoted by (3S,4R), may be critical for its interaction with biological targets and should be considered in the design of stereospecific research applications. As a building block, this compound is valuable for the synthesis of more complex molecules for pharmaceutical and biochemical research. Researchers can utilize it in developing novel enzyme inhibitors or probes due to the potential of the imidazole group to interact with active sites. Its structure makes it a candidate for incorporation into ligands for various biological targets. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S,4R)-4-imidazol-1-yloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-3-11-4-7(6)10-2-1-9-5-10/h1-2,5-7H,3-4,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOXUUQESAOWJS-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Imidazol-1-yloxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantiomeric excess . The process often starts with commercially available starting materials, followed by ring-closing metathesis and SN2 displacement reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemoenzymatic processes, ensuring high yield and purity. These methods are designed to be cost-effective and scalable, utilizing immobilized enzymes and optimized reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Imidazol-1-yloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

(3S,4R)-4-Imidazol-1-yloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (3S,4R)-4-Imidazol-1-yloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
(3S,4R)-4-Imidazol-1-yloxolan-3-amine* C₇H₁₁N₃O 153.18 g/mol Oxolane, imidazole, amine Potential IDO1 inhibition
DX-03-12 () C₁₃H₁₄F₃N₃O₃S 353.33 g/mol Trifluoromethanesulfonamide IDO1 inhibitor
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine C₆H₅N₃S₂ 183.26 g/mol Bithiazole Not specified
4-(4-Methyl-4H-triazol-3-yl)cyclohexan-1-amine C₉H₁₅N₄ 179.25 g/mol Triazole, cyclohexane Not specified

*Calculated based on structural similarity.

Research Findings

  • IDO1 Inhibition : Trityl-protected imidazoles () show that bulky groups hinder metabolic clearance but may reduce permeability. The target compound’s oxolane-imidazole scaffold could balance stability and bioavailability .
  • Heterocycle Impact: Thiazole and triazole analogs (–5) exhibit divergent bioactivities (e.g., anticancer vs. immunomodulatory), underscoring the role of heterocycle electronic properties in target engagement.
  • Stereochemistry : The (3S,4R) configuration likely enhances enantioselective binding compared to racemic mixtures, as seen in dioxolane derivatives () .

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